An In-Depth Technical Guide to 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine: Structure, Synthesis, and Characterization
An In-Depth Technical Guide to 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine: Structure, Synthesis, and Characterization
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a foundational heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its structural properties, particularly its role as a bioisostere of pyrimidine, grant it the ability to modulate biological systems, often by interfering with nucleic acid replication processes.[1] This five-membered aromatic ring containing sulfur and nitrogen atoms is a key pharmacophore in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]
This technical guide provides a comprehensive overview of a specific derivative, 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine. We will delve into its core chemical structure, propose a robust synthetic pathway based on established methodologies, detail the necessary protocols for its analytical characterization, and discuss its potential applications as a building block in modern drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising molecular entity.
Molecular Structure and Chemical Properties
The functionality and potential of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine are intrinsically linked to its unique structural arrangement. Understanding its fundamental properties is the first step in leveraging its potential.
Chemical Identification
A clear and unambiguous identification is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine |
| Molecular Formula | C₆H₁₁N₃OS |
| Molecular Weight | 173.24 g/mol |
| SMILES | CCOCCC1=NN=C(S1)N |
| CAS Number | Not explicitly registered; related structures exist. |
Structural Elucidation
The molecule is composed of three key functional regions:
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The 1,3,4-Thiadiazole Core : This aromatic heterocycle is the cornerstone of the molecule's chemical personality and biological activity. The presence of the =N-C-S moiety is often cited as crucial for its biological effects.[6]
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The 2-Amino Group (-NH₂) : This primary amine is a critical functional handle. It acts as a hydrogen bond donor and can be readily derivatized to form amides, sulfonamides, or Schiff bases, allowing for extensive structure-activity relationship (SAR) studies.[7]
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The 5-(2-Ethoxyethyl) Side Chain : This flexible, ether-containing side chain significantly influences the molecule's physicochemical properties, such as lipophilicity and solubility. This, in turn, affects its pharmacokinetic profile, including membrane permeability and metabolic stability.
Caption: 2D Chemical Structure of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine.
Synthesis Pathway and Experimental Protocol
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-documented, typically involving the acid-catalyzed cyclodehydration of a carboxylic acid with thiosemicarbazide.[8] This approach is favored for its reliability and access to readily available starting materials.
Retrosynthetic Rationale
The most logical disconnection for the target molecule breaks the heterocyclic ring into two primary synthons: thiosemicarbazide and 3-ethoxypropanoic acid . The latter serves as the precursor for the 5-(2-ethoxyethyl) side chain. The reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic thiadiazole ring.
Proposed Synthetic Workflow
The cyclization is efficiently promoted by a strong dehydrating agent. While several reagents like polyphosphoric acid or sulfuric acid can be used, phosphorus oxychloride (POCl₃) is particularly effective for this transformation.[8][9][10]
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
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Objective: To synthesize 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine.
-
Reagents: 3-Ethoxypropanoic acid (1.0 eq), Thiosemicarbazide (1.0 eq), Phosphorus oxychloride (POCl₃, ~3.0 eq), Water, Ammonium Hydroxide, Ethanol.
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a slurry of 3-ethoxypropanoic acid (1.0 eq) and thiosemicarbazide (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (~3.0 eq) dropwise to the slurry with vigorous stirring. The addition is exothermic and must be controlled.
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Scientist's Note: POCl₃ acts as both the solvent and the dehydrating agent in this one-pot procedure, driving the reaction towards the cyclized product.[11]
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (typically 80-90 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the excess POCl₃.
-
Neutralization: Place the beaker in an ice bath and neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
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Characterization: Dry the purified product under vacuum and confirm its identity and purity using the methods described in Section 4.0.
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Physicochemical and Spectroscopic Characterization
Rigorous characterization is a self-validating step that ensures the synthesized compound is both the correct structure and of sufficient purity for subsequent research. The expected appearance is a white to light beige solid.[12]
Predicted Spectroscopic Data
The following table summarizes the expected signals from standard spectroscopic analyses, which are essential for structural confirmation.[6][13]
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch, amine), ~2980-2850 (C-H stretch, alkyl), ~1620 (C=N stretch, thiadiazole), ~1120 (C-O-C stretch, ether), ~680 (C-S stretch) |
| ¹H NMR (DMSO-d₆, ppm) | ~7.1 (s, 2H, -NH₂), 3.6 (t, 2H, -CH₂-O-), 3.4 (q, 2H, -O-CH₂-CH₃), 3.0 (t, 2H, ring-CH₂-), 1.1 (t, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | ~168 (C2-NH₂), ~155 (C5-R), ~68 (CH₂-O), ~65 (O-CH₂), ~30 (ring-CH₂), ~15 (-CH₃) |
| LC-MS (ESI+) | Predicted [M+H]⁺ = 174.06 |
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Expert Rationale for NMR Predictions:
-
The amine protons (-NH₂) are expected to appear as a broad singlet around 7.0 ppm, a characteristic chemical shift for such groups on a heteroaromatic ring.[11]
-
In the ethoxyethyl chain, the protons are distinct. The methylene group adjacent to the thiadiazole ring (ring-CH₂-) will be a triplet, coupled to the adjacent methylene. The two methylene groups of the ethoxy part (-CH₂-O-CH₂-) will appear as a triplet and a quartet, respectively. The terminal methyl group will be an upfield triplet.
-
For ¹³C NMR, the two carbons of the thiadiazole ring are the most downfield due to the electronegativity of the surrounding N and S atoms.[13] The aliphatic carbons of the side chain will appear in the upfield region.
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Potential Applications in Drug Discovery
While 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine is primarily a building block, its core structure is of immense interest to medicinal chemists.
-
Scaffold for Library Synthesis: The 2-amino group provides a convenient point for diversification. Coupling with a library of carboxylic acids or sulfonyl chlorides can generate large numbers of novel derivatives for high-throughput screening.
-
Anticancer Research: Many 1,3,4-thiadiazole derivatives have shown potent anticancer activity.[4] Some have been identified as inhibitors of crucial enzymes like inosine monophosphate dehydrogenase (IMPDH), which is vital for cancer cell proliferation.[8]
-
Antimicrobial Agents: The thiadiazole nucleus is a component of several known antimicrobial drugs.[5][10] Derivatives are frequently screened for activity against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains.[10][14]
-
DNA Intercalation: The planar aromatic system of the thiadiazole ring allows some derivatives to act as DNA binders or cleavage agents, representing another avenue for therapeutic intervention.[6][13]
Conclusion
5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine represents a molecule of significant synthetic utility and potential biological relevance. Its structure combines the privileged 1,3,4-thiadiazole scaffold with functional groups amenable to further chemical modification. The synthetic route via cyclodehydration of 3-ethoxypropanoic acid and thiosemicarbazide is a robust and scalable method for its production. With a solid foundation in synthetic chemistry and a clear protocol for characterization, this compound serves as an excellent starting point for the development of new chemical entities targeting a range of diseases, from infectious agents to cancer.
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